![molecular formula C25H24N2O4 B2788439 N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide CAS No. 477864-86-1](/img/structure/B2788439.png)
N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R-NH2) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Mechanism of Action
Target of Action
The primary target of this compound is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
The compound interacts with FAAH and inhibits its activity . This inhibition is time-dependent and dose-dependent , suggesting that the compound may bind to FAAH in a slowly reversible or irreversible manner . The inhibition of FAAH leads to an increase in the levels of endocannabinoids .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience . The endocannabinoid system consists of endocannabinoids, receptors they bind to (CB1 and CB2 receptors), and enzymes that break them down . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, which can bind to cannabinoid receptors and modulate neurotransmitter release .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . It was found that the compound showed a double peak in the plasma concentration-time curve, indicating complex absorption dynamics . The highest distribution after absorption was in the stomach, followed by the lung . The absorption and elimination rates were slow .
Result of Action
The inhibition of FAAH and the subsequent increase in endocannabinoid levels can have several effects at the molecular and cellular level. It can modulate the release of neurotransmitters, potentially providing analgesic , anti-inflammatory , or neuroprotective effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-2,5-dioxo-7,8-dihydro-6H-quinolin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-9-11-18(12-10-16)24(29)26-21-14-20-22(7-4-8-23(20)28)27(25(21)30)15-17-5-3-6-19(13-17)31-2/h3,5-6,9-14H,4,7-8,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYHVOIJDJTQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)N(C2=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.